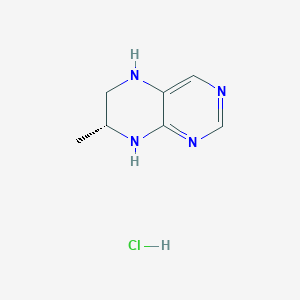

(7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride

Description

Properties

IUPAC Name |

(7R)-7-methyl-5,6,7,8-tetrahydropteridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.ClH/c1-5-2-9-6-3-8-4-10-7(6)11-5;/h3-5,9H,2H2,1H3,(H,8,10,11);1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTFYQWNROYGCA-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CN=CN=C2N1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC2=CN=CN=C2N1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride typically involves the reduction of pteridine derivatives. One common method includes the catalytic hydrogenation of 7-methylpteridine under specific conditions to yield the tetrahydropteridine derivative. The reaction is usually carried out in the presence of a palladium catalyst and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of (7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride may involve large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is then purified and converted to its hydrochloride salt form through acid-base reactions.

Chemical Reactions Analysis

Types of Reactions

(7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pteridine derivatives.

Reduction: Further reduction can lead to fully saturated pteridine compounds.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include various pteridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Biological Properties

The compound exhibits several biological activities that make it a candidate for further research and application.

- Cell Cycle Regulation : Research indicates that certain derivatives of tetrahydropteridine can influence cell cycle phases and induce mitochondrial membrane depolarization. For example, a study highlighted the ability of specific chiral tetrahydroquinolin compounds to affect cellular reactive oxygen species production in cancer cell lines like A2780 .

- Cofactor Role : (7R)-7-Methyl-5,6,7,8-tetrahydropteridine is structurally related to tetrahydrobiopterin, which serves as a cofactor in the hydroxylation of aromatic amino acids. This role is crucial for the biosynthesis of neurotransmitters such as serotonin and catecholamines .

Therapeutic Applications

The therapeutic applications of (7R)-7-Methyl-5,6,7,8-tetrahydropteridine; hydrochloride are diverse:

- Cancer Treatment : Similar compounds are utilized in cancer therapy. For instance, N5-formyl-tetrahydrofolic acid (leucovorin), a related compound, is used to enhance the efficacy of chemotherapy agents like 5-fluorouracil and as a rescue agent following high-dose methotrexate treatment . This suggests potential applications for (7R)-7-Methyl-5,6,7,8-tetrahydropteridine in similar contexts.

- Neurological Disorders : Given its role as a cofactor in neurotransmitter synthesis, this compound may have implications in treating neurological disorders linked to neurotransmitter deficiencies or imbalances .

Pharmaceutical Development

The synthesis and formulation of (7R)-7-Methyl-5,6,7,8-tetrahydropteridine; hydrochloride are critical for its application in pharmaceuticals:

- Synthesis Processes : Various patents describe methods for synthesizing tetrahydropteridine derivatives efficiently. These processes often emphasize high yield and purity while minimizing racemization during synthesis . Such methodologies are vital for developing pharmaceutical formulations.

- Intermediates for Drug Development : The compound can serve as an intermediate in the synthesis of other biologically active molecules. Its structural characteristics allow for modifications that can lead to new therapeutic agents with enhanced efficacy or reduced side effects .

Case Studies

Several studies have documented the effects and applications of related compounds:

Mechanism of Action

The mechanism of action of (7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. The molecular targets include various enzymes involved in metabolic pathways, and the compound influences these pathways by stabilizing transition states and enhancing reaction rates.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methyl vs. Ethyl Substitutions

- 5-Ethyl- and 5,8-Diethyl-tetrahydropteridines (e.g., compounds 10a and 10b): These derivatives exhibit superior antioxidant activity compared to the methyl-substituted analog. For instance, 10b achieves 97% hydroxyl radical scavenging at 100 μM, outperforming the reference compound nordihydroguaiaretic acid (NDGA). The ethyl groups enhance lipophilicity and electron-donating capacity, critical for radical stabilization .

- (7R)-7-Methyl derivative : While less potent in antioxidant assays, the methyl group improves aqueous solubility (critical for drug formulation) and reduces metabolic instability compared to bulkier alkyl chains .

Chlorinated Derivatives

- 2,4-Dichloro-5,6,7,8-tetrahydropteridine (CAS 98142-36-0): Chlorine atoms at the 2- and 4-positions increase electrophilicity, making this compound a reactive intermediate in pesticide and pharmaceutical synthesis. However, it poses higher toxicity (GHS Category 2 for acute toxicity) compared to the methylated analog .

- 4-Chloro-7-benzyl-tetrahydropyrido[3,4-d]pyrimidine hydrochloride : The benzyl and chloro substituents confer strong binding to kinase targets, but the bulky aromatic group reduces blood-brain barrier penetration, limiting CNS applications .

Stereochemical Variations

- (7R)-Configuration: The R-configuration at the 7-position optimizes steric interactions with enzymatic active sites, as seen in HIV-1 reverse transcriptase inhibition (nanomolar activity against K103N/Y181C mutants) .

- Racemic analogs : Unresolved stereochemistry in compounds like 6,7-dimethyl-tetrahydropterin hydrochloride (CAS 945-43-7) results in reduced target specificity and efficacy in biochemical assays .

Biological Activity

(7R)-7-Methyl-5,6,7,8-tetrahydropteridine hydrochloride is a compound of significant interest in the field of medicinal chemistry and biology. This article explores its biological activity, focusing on its antioxidant properties, potential therapeutic applications, and underlying mechanisms.

Overview of Tetrahydropteridines

Tetrahydropteridines are a class of compounds that have been studied for their various biological activities. They are known to play critical roles in cellular processes, including acting as antioxidants and influencing metabolic pathways. The specific compound (7R)-7-Methyl-5,6,7,8-tetrahydropteridine has shown promise in several studies regarding its biological functions.

Antioxidant Activity

One of the primary biological activities of (7R)-7-Methyl-5,6,7,8-tetrahydropteridine is its role as an antioxidant . Research indicates that tetrahydropteridines can mitigate oxidative stress by neutralizing reactive oxygen species (ROS). A study involving Dictyostelium discoideum demonstrated that the synthesis of tetrahydropteridines was enhanced under optimal glucose conditions, leading to increased cell growth and reduced oxidative damage from ROS .

The antioxidant function is attributed to the ability of tetrahydropteridines to detoxify ROS generated during metabolic processes. The study noted that at higher glucose concentrations, while ROS levels increased, the presence of tetrahydropteridines helped maintain cell viability by counteracting oxidative stress .

Neurological Disorders

Tetrahydropteridines have been suggested as potential therapeutic agents for various neurological disorders. For instance, they may serve as reagents in studying neurological function and dysfunction . Their ability to modulate neurotransmitter systems could be beneficial in treating conditions such as depression and anxiety.

Anti-inflammatory Properties

Recent research has identified (7R)-7-Methyl-5,6,7,8-tetrahydropteridine as a candidate for anti-inflammatory therapy. The compound has been shown to inhibit the NLRP3 inflammasome—a critical component in the inflammatory response—indicating its potential use in treating inflammatory diseases such as cancer and neurodegenerative disorders .

Research Findings

A summary of key findings related to the biological activity of (7R)-7-Methyl-5,6,7,8-tetrahydropteridine is presented below:

Case Studies

- Oxidative Stress Management : In a controlled environment using Dictyostelium discoideum, researchers observed that cells with higher levels of tetrahydropteridines showed improved resilience against oxidative stress induced by elevated glucose levels. This study highlights the compound's role in cellular protection mechanisms.

- Inflammatory Response Modulation : Another study demonstrated that tetrahydropteridines could significantly reduce inflammatory markers associated with chronic diseases. By targeting the NLRP3 inflammasome, these compounds could lead to new therapeutic strategies for managing inflammation-related pathologies.

Q & A

Q. What role does the hydrochloride counterion play in modulating the compound’s crystallinity and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.